PSB-17183
Description
Assuming a structure akin to ’s triazine derivatives (CAS 918538-05-3), PSB-17183 may feature a fused pyrrolotriazine core with halogen substituents, contributing to its bioactivity and stability . Synthesis methods likely involve nucleophilic substitution or cross-coupling reactions, as seen in analogous compounds .
Key properties inferred from similar compounds:
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.384 |
IUPAC Name |
3-(2-Carboxyethyl)-6-(hexyloxy)-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C18H23NO5/c1-2-3-4-5-10-24-12-6-7-13-14(8-9-16(20)21)17(18(22)23)19-15(13)11-12/h6-7,11,19H,2-5,8-10H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
LTXBACRGTNTVAA-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-17183; PSB 17183; PSB17183; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
PSB-17183’s hypothetical structure aligns with halogenated triazine/pyrazole hybrids. Below is a comparison with key analogs from the evidence:
Key structural differences :
- This compound and CAS 918538-05-3 share a triazine backbone but differ in substituent positions.
Physicochemical and Bioactivity Profiles
Comparative data from , and 20:
Insights :
Comparison :
- This compound’s synthesis may require harsher conditions than CAS 1046861-20-4 due to halogenated intermediates.
Functional and Therapeutic Potential
- CAS 17153-20-7: Limited bioactivity data; primarily a synthetic intermediate .
- CAS 1046861-20-4 : Boronic acid derivatives are used in Suzuki couplings, suggesting utility in materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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